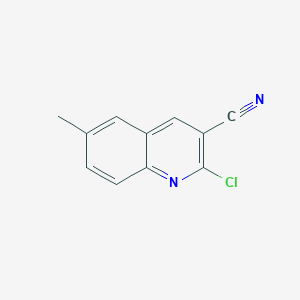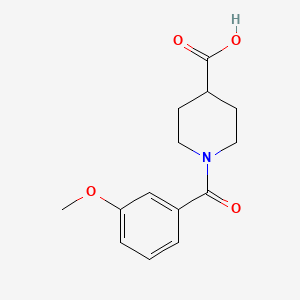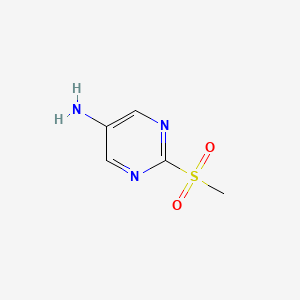
Decyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
, also known as decyl propanoate or fema 2369, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has a cognac, ether, and fatty taste.
Aplicaciones Científicas De Investigación
1. Applications in the Chemical and Pharmaceutical Industries
Decyl propionate, a derivative of propionic acid, finds its applications majorly in the chemical and pharmaceutical industries. Propionic acid is a valuable carboxylic acid produced through microbial fermentation and is used extensively in these industries. The processes involved in the production and recovery of propionic acid, such as reactive extraction, are pivotal in enhancing the efficiency of its use in various industrial applications (Keshav, Chand, & Wasewar, 2009).
2. Use in Food Industry and Environmental Implications
In the food industry, propionic acid, from which decyl propionate can be derived, is employed as a preservative due to its antimicrobial properties. The study of propionate's mechanism of action against fungal organisms like Aspergillus nidulans offers insights into its efficacy as a food preservative. This understanding is crucial for developing more effective preservation strategies in the food industry (Brock & Buckel, 2004).
3. Propionic Acid in Biological Systems and Health Research
Research on the metabolism of propionic acid in biological systems, such as its oxidation in glial cells and its effects on neuronal histone acetylation, provides valuable insights into the biochemistry of related compounds like decyl propionate. This research has implications for understanding metabolic disorders and neurological conditions associated with propionic acid metabolism, which may extend to the study of decyl propionate (Nguyen et al., 2007).
4. Environmental Technology and Wastewater Treatment
In environmental technology, particularly in wastewater treatment, propionic acid plays a role in the metabolism of phosphorus-accumulating organisms. These findings can have implications for the broader application of related compounds like decyl propionate in environmental biotechnology and waste management (Lemos et al., 2003).
5. Analytical Applications in Chromatography
Decyl propionate and its related compounds have been used in chromatographic studies for the analysis of short-chain fatty acids. Such analytical applications are crucial in various fields, including food chemistry, environmental analysis, and pharmaceuticals (Craig, Tulloch, & Murty, 1963).
Propiedades
Número CAS |
5454-19-3 |
|---|---|
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
decyl propanoate |
InChI |
InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-12-15-13(14)4-2/h3-12H2,1-2H3 |
Clave InChI |
HUOYUOXEIKDMFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC(=O)CC |
SMILES canónico |
CCCCCCCCCCOC(=O)CC |
Densidad |
d20 0.86 0.857-0.867 |
Otros números CAS |
5454-19-3 |
Descripción física |
colourless to pale yellow liquid with a slightly fatty, aldehyde odou |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



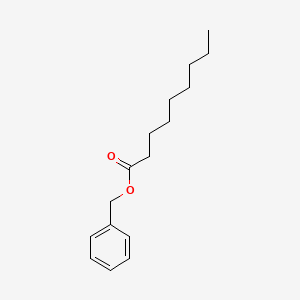
![5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[b]pyridine](/img/structure/B1607266.png)
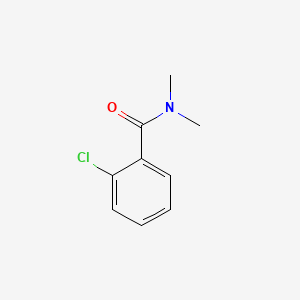


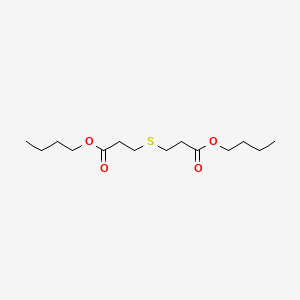
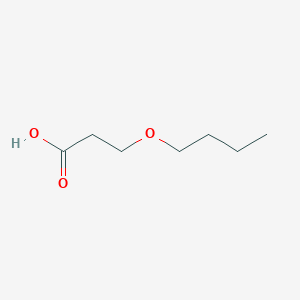
![Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propenyl)oxy]-, methyl sulfate](/img/structure/B1607275.png)
![4-{[(Dimethylamino)sulfonyl]amino}benzoic acid](/img/structure/B1607278.png)
![N-(3-{[5-Bromo-2-({3-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}amino)pyrimidin-4-YL]amino}propyl)-2,2-dimethylmalonamide](/img/structure/B1607279.png)
